molecular formula C10H9NO2 B2630308 2-[1-(Hydroxyimino)ethyl]benzofuran CAS No. 91880-85-2

2-[1-(Hydroxyimino)ethyl]benzofuran

Cat. No.: B2630308
CAS No.: 91880-85-2
M. Wt: 175.187
InChI Key: ODADWVAESHXVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(Hydroxyimino)ethyl]benzofuran” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Research has demonstrated the synthesis of phenolic esters and amides of benzofuran derivatives, showing significant in vitro antioxidant and antibacterial activity. These compounds, derived from 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, exhibited good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Additionally, some of these compounds showed potent antibacterial activities against various bacterial strains, highlighting their potential as therapeutic agents (Shankerrao, Bodke, & Mety, 2013).

Antituberculosis and Molecular Docking Study

A study focusing on the synthesis, Structure-Activity Relationship (SAR), and molecular docking of 3-Methyl-1-Benzofuran-2-Carbohydrazide revealed its promising application in antituberculosis. The study underscores the significance of benzofuran compounds in medicinal chemistry, especially their role as chelating agents, and their potential in developing new therapeutic agents (Thorat et al., 2016).

Synthesis of Difunctionalized Benzofuran Derivatives

Innovative synthesis methods for 2,3-difunctionalized benzofuran derivatives have been developed, utilizing palladium-catalyzed double isocyanide insertion reactions. These methods enable the creation of structurally diverse benzofuran derivatives, offering broad applications in chemical synthesis and potential pharmaceutical development (Hu et al., 2018).

Total Synthesis of Natural Benzofuran Isolates

The first total synthesis of a unique natural benzofuran compound isolated from Verbesina luetzelburgii has been achieved. This synthesis opens new avenues for the study and application of benzofuran derivatives in understanding natural products and developing novel compounds with potential biological activities (Pergomet et al., 2017).

Novel Synthesis Approaches for Benzofuran Derivatives

Research has also highlighted novel and facile synthesis methods for benzofuran derivatives, such as 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives. These synthesis strategies involve one-pot reactions and direct reactions, showcasing the versatility and efficiency of creating benzofuran-based compounds for further scientific exploration (Gao et al., 2012).

Properties

IUPAC Name

(NZ)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODADWVAESHXVQX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.